1,3,4,6-Tetrachloro-1,4-cyclohexadiene
Description
1,3,4,6-Tetrachloro-1,4-cyclohexadiene (1,4-TCDN) is a chlorinated cyclic diene formed as a critical intermediate in the aerobic microbial degradation of γ-hexachlorocyclohexane (γ-HCH, lindane), a persistent organic pollutant (POP) . This compound is generated via two sequential dehydrochlorination reactions catalyzed by the enzyme LinA (γ-HCH dehydrochlorinase) in bacteria such as Sphingobium japonicum UT25. The first step converts γ-HCH to γ-pentachlorocyclohexene (γ-PCCH), followed by a second dehydrochlorination yielding 1,4-TCDN .
1,4-TCDN is chemically unstable due to its conjugated diene structure, which predisposes it to spontaneous isomerization into the aromatic compound 1,2,4-trichlorobenzene (1,2,4-TCB) under non-enzymatic conditions . This instability necessitates rapid enzymatic processing by downstream dehalogenases to prevent accumulation of toxic byproducts.
Properties
CAS No. |
149665-65-6 |
|---|---|
Molecular Formula |
C6H4Cl4 |
Molecular Weight |
217.9 g/mol |
IUPAC Name |
1,3,4,6-tetrachlorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6H4Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-3,6H |
InChI Key |
HKAJKOBDBFGGIU-UHFFFAOYSA-N |
SMILES |
C1=C(C(C=C(C1Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=C(C(C=C(C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features and Reactivity of Key Degradation Intermediates
| Compound | Structure Type | Chlorine Atoms | Functional Groups | Stability | Key Enzymes Involved |
|---|---|---|---|---|---|
| 1,4-TCDN | Cyclohexadiene | 4 | None | Chemically unstable | LinB (halidohydrolase) |
| γ-Pentachlorocyclohexene (γ-PCCH) | Cyclohexene | 5 | None | Moderate | LinA (dehydrochlorinase) |
| 2,4,5-Trichloro-2,5-cyclohexadiene-1-ol (2,4,5-DNOL) | Cyclohexadiene | 3 | Hydroxyl | Unstable | LinB |
| 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL) | Cyclohexadiene | 2 | Two hydroxyls | More stable | LinC, LinD |
| 1,2,4-Trichlorobenzene (1,2,4-TCB) | Aromatic benzene | 3 | None | Highly stable | Non-enzymatic formation |
Key Observations:
- Chlorine Content : 1,4-TCDN has four chlorine atoms, fewer than γ-PCCH (5 Cl) but more than downstream metabolites like 2,5-DDOL (2 Cl). This reduction reflects progressive dechlorination during degradation .
- Functional Groups: Unlike 1,4-TCDN, intermediates such as 2,4,5-DNOL and 2,5-DDOL contain hydroxyl groups, enhancing their solubility and facilitating further enzymatic processing .
- Stability : 1,4-TCDN’s instability contrasts with the aromatic stability of 1,2,4-TCB, which persists in the environment unless degraded by specialized bacteria .
Enzymatic Specificity and Pathway Roles
Table 2: Enzymatic Roles in the γ-HCH Degradation Pathway
| Enzyme | Substrate | Product | Functionality |
|---|---|---|---|
| LinA | γ-HCH | γ-PCCH | Dehydrochlorination (removes HCl) |
| LinA | γ-PCCH | 1,4-TCDN | Second dehydrochlorination step |
| LinB | 1,4-TCDN | 2,4,5-DNOL | Hydrolytic dehalogenation (replaces Cl with OH) |
| LinB | 2,4,5-DNOL | 2,5-DDOL | Further dehalogenation to diol |
| Non-enzymatic | 1,4-TCDN | 1,2,4-TCB | Spontaneous aromatization due to diene instability |
Key Insights:
- LinB Versatility : LinB (haloalkane dehalogenase) processes 1,4-TCDN and aliphatic haloalkanes (e.g., 1-chlorobutane) with broad substrate specificity, attributed to its spacious active site . Its activity on 1,4-TCDN prevents toxic 1,2,4-TCB accumulation .
- Downstream Enzymes: LinC and LinD further oxidize 2,5-DDOL into chlorophenols and catechols, funneling metabolites into the TCA cycle .
Environmental and Toxicological Implications
- 1,4-TCDN vs. 1,2,4-TCB : While 1,4-TCDN is transient, 1,2,4-TCB is a stable aromatic pollutant requiring additional microbial pathways (e.g., dioxygenases) for degradation .
- Toxicity of Intermediates : β-HCH-derived intermediates like tetrachlorodiene lactone (TCDL) are dead-end products with higher toxicity than parent compounds, highlighting the ecological risks of incomplete degradation .
- Bioremediation Efficiency: The specificity of LinA and LinB ensures efficient γ-HCH detoxification, but bottlenecks arise with non-preferred substrates like β-HCH .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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